[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
CAS No.: 1630022-99-9
Cat. No.: VC0140900
Molecular Formula: C23H21NO2
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone - 1630022-99-9](/images/no_structure.jpg)
Specification
CAS No. | 1630022-99-9 |
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Molecular Formula | C23H21NO2 |
Molecular Weight | 350.5 g/mol |
IUPAC Name | [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
Standard InChI | InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3/i1D3,2D2,3D2 |
Standard InChI Key | JZGAGMUTAYXMMJ-NCKGIQLSSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES | CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES | CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Properties
Molecular Structure
[1-(2,2,3,3,4,4,4-Heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone consists of several key structural components that determine its chemical and biological properties:
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An indole core with a hydroxyl group at position 5
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A naphthalene ring connected to position 3 of the indole via a methanone (C=O) bridge
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A butyl chain attached to position 1 of the indole, with seven hydrogen atoms replaced by deuterium at positions 2, 3, and 4
This structure bears significant resemblance to synthetic cannabinoids in the JWH series, particularly JWH-018, which features a similar indole-naphthalene arrangement but with a standard pentyl chain instead of a deuterated butyl chain . The incorporation of deuterium atoms represents a key modification that potentially alters the compound's metabolic stability while maintaining similar receptor binding properties.
Quantity | Price (€) |
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1 mg | 1,293.00 |
5 mg | 4,091.00 |
10 mg | 6,546.00 |
25 mg | 12,273.00 |
50 mg | 19,637.00 |
This pricing structure indicates that the compound is primarily intended for specialized research applications rather than large-scale industrial or pharmaceutical use.
Pharmacological Profile
Receptor Interactions
Based on structural similarities to known synthetic cannabinoids, particularly JWH-018, [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone likely interacts with cannabinoid receptors in the central nervous system . The indole-naphthalene core structure is a common feature in synthetic cannabinoids that demonstrate affinity for CB1 and CB2 receptors.
Comparison with Related Compounds
The pharmacological properties of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone can be contextualized through comparison with related compounds:
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JWH-018: A well-characterized synthetic cannabinoid with high affinity for CB1 receptors. JWH-018 has demonstrated rapid onset of psychoactive effects when smoked, with peak serum concentrations observed approximately 15 minutes after administration .
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JWH-018 5-hydroxyindole metabolite: This metabolite shares the 5-hydroxy-indole structure with our target compound but retains the non-deuterated pentyl chain. It is formed through metabolic hydroxylation of JWH-018 and may have altered receptor binding properties compared to the parent compound .
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JWH-200 4-hydroxyindole metabolite: Features a similar hydroxyindole-naphthalene arrangement but with different substitution patterns and a morpholine-containing substituent at position 1 of the indole .
These comparisons suggest that [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone may share cannabimimetic properties with these related compounds, albeit with potential differences in potency, receptor selectivity, and metabolic stability.
Analytical Detection Methods
Chromatographic and Spectrometric Approaches
Detection and quantification of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone in biological and forensic samples would likely employ techniques similar to those established for related synthetic cannabinoids:
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High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS-MS): This approach has demonstrated high sensitivity for JWH-018, with lower limits of detection and quantification of 0.07 ng/ml and 0.21 ng/ml, respectively, in serum samples .
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Gas Chromatography-Mass Spectrometry (GC-MS): Commonly employed for cannabinoid screening in various matrices.
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Liquid Chromatography-High Resolution Mass Spectrometry: Provides definitive identification through accurate mass measurements.
The deuterated butyl chain in [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone creates a distinctive mass spectrometric profile, with fragment ions shifted by +7 mass units compared to a non-deuterated analog. This characteristic facilitates specific identification even in complex matrices.
Challenges in Detection
Several factors may complicate the analytical detection of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone in biological samples:
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The compound's likely high lipophilicity may require specialized extraction procedures for efficient recovery from biological matrices.
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The 5-hydroxy group could potentially undergo conjugation in vivo, necessitating hydrolysis steps during sample preparation to detect total drug concentration.
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The potential for low concentration in biological samples, particularly if the compound is potent, requires highly sensitive analytical methods.
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Differentiation from structurally similar compounds may require high-resolution mass spectrometry or specific chromatographic conditions.
These challenges underscore the importance of developing validated, specific analytical methods for the reliable detection and quantification of this compound in various matrices.
Research Applications
Metabolic Studies
[1-(2,2,3,3,4,4,4-Heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone has significant potential value in metabolic research:
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The deuterated butyl chain serves as a metabolic probe, allowing researchers to track specific metabolic pathways through the distinctive mass signatures of deuterated metabolites.
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Comparison with non-deuterated analogs can provide insights into the kinetic isotope effect on metabolic processes, helping to identify rate-limiting steps in metabolism.
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The compound could serve as a tool for investigating cannabinoid metabolism in various in vitro and in vivo systems.
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Studies similar to those conducted with deuterium depleted water (DDW) in cancer research might potentially be extended to investigate the biological effects of deuterated compounds in various systems .
Analytical Standards
The defined deuteration pattern makes [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone potentially valuable as an internal standard in analytical methods targeting related compounds. The mass spectrometric distinction provided by the deuterated moiety allows accurate quantification in complex matrices while minimizing matrix effects.
Structure-Activity Relationship Studies
The unique structural features of [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone make it valuable for structure-activity relationship studies of synthetic cannabinoids:
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The effect of the 5-hydroxy group on receptor binding and activation can be evaluated through comparison with non-hydroxylated analogs.
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The impact of alkyl chain length (butyl vs. pentyl) on cannabinoid activity can be assessed.
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The influence of deuteration on pharmacological properties provides insights into the role of metabolism in the compound's effects.
Such studies contribute to the broader understanding of cannabinoid receptor pharmacology and can inform the development of more selective ligands for research and potential therapeutic applications.
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